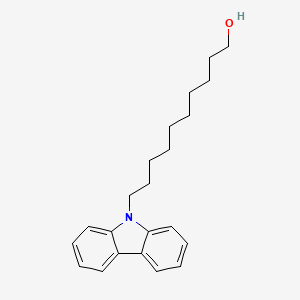
10-(9H-Carbazol-9-yl)decan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(9H-Carbazol-9-yl)decan-1-ol is a chemical compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their significant photochemical and thermal stability, as well as their excellent charge transport abilities . These properties make them suitable for a wide range of applications, including optoelectronics, pharmaceuticals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of carbazole with a decyl halide under basic conditions to form the desired product . The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate the formation of the product .
Industrial Production Methods
Industrial production of carbazole derivatives, including 10-(9H-Carbazol-9-yl)decan-1-ol, often involves large-scale chemical synthesis methods. These methods may include interfacial polymerization or electropolymerization, which allow for the production of high-quality polymers with excellent optoelectronic properties . The choice of method depends on the desired properties of the final product and the specific application for which it is intended .
Analyse Chemischer Reaktionen
Types of Reactions
10-(9H-Carbazol-9-yl)decan-1-ol can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group can yield ketones or aldehydes, while reduction can produce primary or secondary alcohols .
Wissenschaftliche Forschungsanwendungen
10-(9H-Carbazol-9-yl)decan-1-ol has a wide range of scientific research applications due to its unique properties :
Wirkmechanismus
The mechanism of action of 10-(9H-Carbazol-9-yl)decan-1-ol is largely dependent on its ability to interact with various molecular targets and pathways . In optoelectronic applications, the compound’s excellent charge transport properties facilitate the efficient movement of electrons and holes, which is crucial for the performance of devices like OLEDs and photovoltaic cells . In biological applications, the compound’s fluorescence properties enable it to be used as a probe for imaging and sensing .
Vergleich Mit ähnlichen Verbindungen
10-(9H-Carbazol-9-yl)decan-1-ol can be compared with other carbazole derivatives, such as polycarbazole and its derivatives . These compounds share similar properties, including good environmental stability and excellent charge transport abilities . this compound is unique in its specific functionalization, which allows for tailored applications in various fields .
List of Similar Compounds
- Polycarbazole
- 9H-Carbazole-9-carbothioic methacrylic thioanhydride
- 3,6-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-9-(4-aminophenyl)carbazole
Eigenschaften
CAS-Nummer |
422269-07-6 |
|---|---|
Molekularformel |
C22H29NO |
Molekulargewicht |
323.5 g/mol |
IUPAC-Name |
10-carbazol-9-yldecan-1-ol |
InChI |
InChI=1S/C22H29NO/c24-18-12-6-4-2-1-3-5-11-17-23-21-15-9-7-13-19(21)20-14-8-10-16-22(20)23/h7-10,13-16,24H,1-6,11-12,17-18H2 |
InChI-Schlüssel |
RPEBMLYKCQSOJL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCCCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


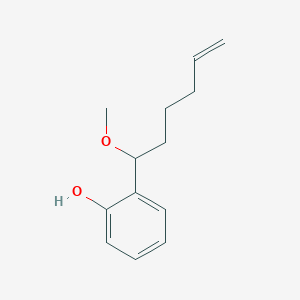
![4-Pyridinecarboxaldehyde, 2-[[(1S)-1-phenylethyl]amino]-](/img/structure/B14250008.png)
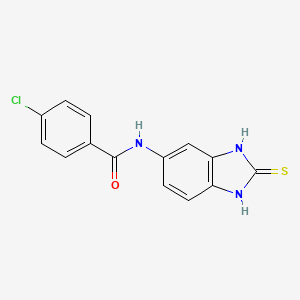
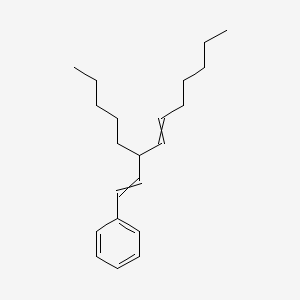
![[[1,1'-Biphenyl]-3,5-diylbis(methylene)]bis(diphenylphosphane)](/img/structure/B14250019.png)
![1,3-Dimethyl-1,3-bis[(4-methylphenyl)methyl]-1,3-diphenyldisiloxane](/img/structure/B14250023.png)
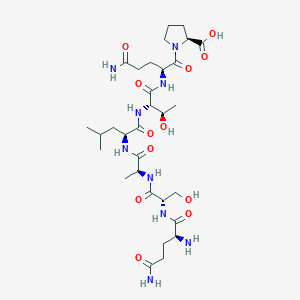
![(1S)-[1,1'-Bi(cyclopentane)]-3-one](/img/structure/B14250043.png)
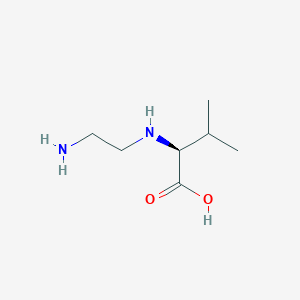
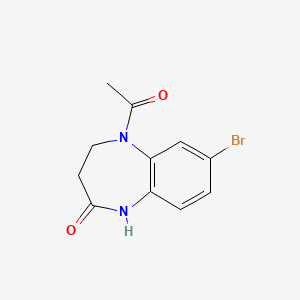
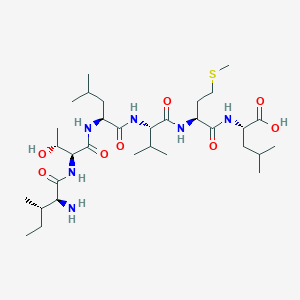
![4-[4-(4-Nitrophenoxy)phenyl]-2-(4-nitrophenyl)phthalazin-1(2H)-one](/img/structure/B14250082.png)
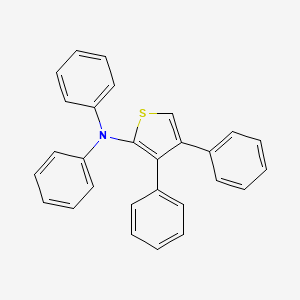
![[2-(Methylsulfanyl)-4-(morpholin-4-yl)thieno[2,3-d]pyrimidin-6-yl]methanol](/img/structure/B14250099.png)
